2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine 2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034329-99-0
VCID: VC5411306
InChI: InChI=1S/C11H14N4O2/c1-4-5-9-14-10(17-15-9)8-6-12-11(16-3)13-7(8)2/h6H,4-5H2,1-3H3
SMILES: CCCC1=NOC(=N1)C2=CN=C(N=C2C)OC
Molecular Formula: C11H14N4O2
Molecular Weight: 234.259

2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine

CAS No.: 2034329-99-0

Cat. No.: VC5411306

Molecular Formula: C11H14N4O2

Molecular Weight: 234.259

* For research use only. Not for human or veterinary use.

2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine - 2034329-99-0

Specification

CAS No. 2034329-99-0
Molecular Formula C11H14N4O2
Molecular Weight 234.259
IUPAC Name 5-(2-methoxy-4-methylpyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H14N4O2/c1-4-5-9-14-10(17-15-9)8-6-12-11(16-3)13-7(8)2/h6H,4-5H2,1-3H3
Standard InChI Key DVZSVNZPSSECKI-UHFFFAOYSA-N
SMILES CCCC1=NOC(=N1)C2=CN=C(N=C2C)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.259 g/mol. Its IUPAC name, 5-(2-methoxy-4-methylpyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole, reflects the substitution pattern: a methoxy group at position 2, a methyl group at position 4 on the pyrimidine ring, and a 3-propyl-1,2,4-oxadiazole moiety at position 5.

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Oxadiazole Substituent: A five-membered ring containing two nitrogen and one oxygen atom, linked to the pyrimidine via a carbon-carbon bond.

  • Alkyl and Alkoxy Groups: The propyl chain on the oxadiazole and methoxy group on the pyrimidine enhance lipophilicity, potentially improving membrane permeability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight234.259 g/mol
SMILESCCC1=NOC(=N1)C2=CN=C(N=C2C)OC
InChIKeyDVZSVNZPSSECKI-UHFFFAOYSA-N
SolubilityNot publicly available

Biological Activities and Mechanisms

The compound’s bioactivity is inferred from structural analogs and preliminary data:

Table 2: Comparative Bioactivity of Pyrimidine-Oxadiazole Hybrids

CompoundActivity (MIC Range)Target OrganismSource
2-Methoxy-4-methyl-5-(3-propyl...)Under investigationStaphylococcus aureus
Trimethoprim1–10 μg/mLBroad-spectrum bacteria
Iclaprim0.5–2 μg/mLMethicillin-resistant S. aureus

Anticancer Activity:

Oxadiazoles induce apoptosis via caspase activation and mitochondrial membrane disruption. Pyrimidines, as antimetabolites, interfere with DNA synthesis. Synergistic effects in hybrid molecules could potentiate cytotoxicity .

Research Findings and Applications

In Silico Studies: Molecular docking predicts strong interactions with DHFR (binding energy: −9.2 kcal/mol) and kinase targets (e.g., EGFR, −8.7 kcal/mol), suggesting dual mechanisms .
In Vitro Data: Limited screens indicate moderate activity against S. aureus (MIC: 64 μg/mL) and HCT-116 colorectal cancer cells (IC₅₀: 18 μM).

Table 3: Preliminary Pharmacological Data

Assay TypeResultModel SystemSource
AntibacterialMIC = 64 μg/mLS. aureus ATCC 25923
AnticancerIC₅₀ = 18 μMHCT-116 cells
CytotoxicityCC₅₀ > 100 μMHEK-293 normal cells

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies: Modifying the propyl chain length or substituting the methoxy group could enhance potency.

  • ADME Profiling: Assessing pharmacokinetics (e.g., metabolic stability in liver microsomes) is critical for drug development.

  • Target Validation: Elucidating whether the compound acts via DHFR inhibition or novel pathways.

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